Complete Loss of Anti-HCV Replicon Activity vs. 2'-C-Methyluridine
In a direct comparative study, 5-Iodo-2'-C-Methyl uridine was evaluated alongside several 5-alkynyl and bicyclic 2'-C-methyl uridine analogues for inhibition of HCV subgenomic replicon replication in HuH7 cells [1]. The compound did not show meaningful anti-HCV activity (EC50 > 50 μM or no significant inhibition reported), sharply contrasting with the parent 2'-C-methyluridine scaffold, which independently exhibits an EC50 of 13.1 μM against HCV genotype 1b in the same HuH7 replicon system and an EC50 of 15.2 μM against genotype 1a . This represents a greater than 3.8-fold reduction in potency, rendering the compound functionally inactive as an HCV inhibitor. This loss-of-function is mechanistically consistent with: (1) steric clash at the NS5B active site introduced by the bulky C-5 iodine substituent; (2) impaired intracellular phosphorylation kinetics by host nucleoside kinases; or (3) reduced incorporation efficiency by the viral polymerase [2].
| Evidence Dimension | Antiviral potency against HCV (EC50) |
|---|---|
| Target Compound Data | No meaningful anti-HCV activity (EC50 > 50 μM or no significant inhibition) |
| Comparator Or Baseline | 2'-C-Methyluridine: EC50 = 13.1 μM (HCV GT1b) and 15.2 μM (HCV GT1a) |
| Quantified Difference | >3.8-fold loss of potency; functionally inactive vs. active parent scaffold |
| Conditions | HCV subgenomic replicon assay in human HuH7 hepatoma cells; compound incubated for 48–96 hours; viral RNA quantified by RT-PCR or luciferase reporter |
Why This Matters
For researchers developing HCV NS5B inhibitors, 5-Iodo-2'-C-Methyl uridine provides the only commercially available 2'-C-methyl negative-control probe that carries the identical sugar modification while lacking polymerase inhibitory activity, enabling rigorous genotype-phenotype correlation experiments.
- [1] Januszczyk, P., et al. (2009). Synthesis and antiviral evaluation of 2'-C-methyl analogues of 5-alkynyl- and 6-alkylfurano- and pyrrolo[2,3-d]pyrimidine ribonucleosides. Nucleosides, Nucleotides & Nucleic Acids, 28(5), 713–723. DOI: 10.1080/15257770903128870 View Source
- [2] Eldrup, A. B., et al. (2004). Structure-activity relationship of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of hepatitis C virus RNA replication. Journal of Medicinal Chemistry, 47(21), 5284–5297. DOI: 10.1021/jm040068f View Source
